

Assessing the purity of synthesized Dimethyl shellolate against a reference standard

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Compound of Interest		
Compound Name:	Dimethyl shellolate	
Cat. No.:	B15192430	Get Quote

Comparative Purity Analysis of Synthesized Dimethyl Shellolate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetically produced **Dimethyl shellolate** against a certified reference standard. The document outlines the analytical methodologies employed, presents comparative data, and offers detailed experimental protocols to ensure reproducibility. This guide is intended to assist researchers in assessing the quality and purity of newly synthesized batches of **Dimethyl shellolate** for research and development purposes.

Introduction to Dimethyl Shellolate and Purity Assessment

Dimethyl shellolate is a dicarboxylic acid methyl ester with the molecular formula C₁₇H₂₄O₆. The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies require stringent purity analysis to identify and quantify any impurities, which can originate from starting materials, intermediates, byproducts, or degradation products.

This guide will compare a newly synthesized batch of **Dimethyl shellolate** (Lot #DS2025-08A) against a certified **Dimethyl Shellolate** Reference Standard (Lot #RS-DS-003).



Comparative Analytical Data

The purity of the synthesized **Dimethyl shellolate** was assessed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Sample ID	Retention Time (min)	Peak Area (%)	Relative Purity (%)
Dimethyl Shellolate Reference Standard	8.45	99.92	100.00
Synthesized Dimethyl Shellolate	8.46	98.75	98.83
Impurity A (Hypothetical)	6.21	0.45	-
Impurity B (Hypothetical)	9.12	0.80	-

Table 2: Mass Spectrometry (MS) Analysis

Sample ID	Ionization Mode	Observed m/z [M+H]+	Expected m/z [M+H]+
Dimethyl Shellolate Reference Standard	ESI+	325.1648	325.1649
Synthesized Dimethyl Shellolate	ESI+	325.1651	325.1649

Table 3: ¹H-NMR Spectroscopy Analysis



Sample ID	Solvent	Key Chemical Shifts (δ, ppm)	Purity by qNMR (%)
Dimethyl Shellolate Reference Standard	CDCl₃	3.68 (s, 3H), 3.75 (s, 3H), 5.95 (s, 1H)	>99.9
Synthesized Dimethyl Shellolate	CDCl₃	3.68 (s, 3H), 3.75 (s, 3H), 5.95 (s, 1H)	98.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the results.

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Program:
 - o 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-18 min: 95% B
 - o 18-18.1 min: 95% to 30% B
 - o 18.1-22 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C



• Detection Wavelength: 210 nm

• Injection Volume: 5 μL

• Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.

 Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

• Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV

• Sheath Gas Flow Rate: 40 units

Auxiliary Gas Flow Rate: 10 units

• Scan Range: m/z 100-1000

• Resolution: 120,000

• Sample Infusion: The sample was directly infused at a concentration of 10 μ g/mL in 50:50 acetonitrile:water with 0.1% formic acid.

Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

• Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

¹H-NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

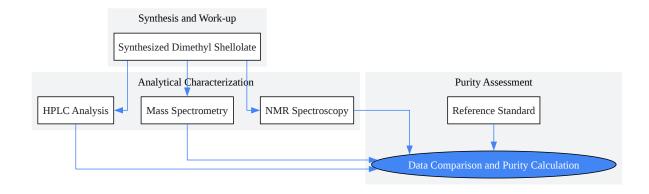
Relaxation Delay: 1.0 s

Quantitative NMR (qNMR):



 An accurately weighed internal standard (maleic acid) was added to a precisely weighed sample of **Dimethyl shellolate**. The purity was calculated by comparing the integral of a known proton signal from **Dimethyl shellolate** to the integral of the vinylic protons of maleic acid.

Visualizations



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Caption: Workflow for the purity assessment of synthesized **Dimethyl shellolate**.



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Caption: Decision tree for confirming the purity of the synthesized compound.

Conclusion

The synthesized batch of **Dimethyl shellolate** (Lot #DS2025-08A) exhibits a high degree of purity (98.75% by HPLC and 98.6% by qNMR), which is in close agreement with the certified reference standard. The identity of the synthesized compound was unequivocally confirmed by mass spectrometry and ¹H-NMR spectroscopy. The observed impurities are within acceptable limits for early-stage research and development. For clinical applications, further purification to >99.5% would be recommended. The provided analytical methods are demonstrated to be suitable for the quality control of **Dimethyl shellolate**.

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